4-Biphenylylacetic acid methyl ester

Overview

Description

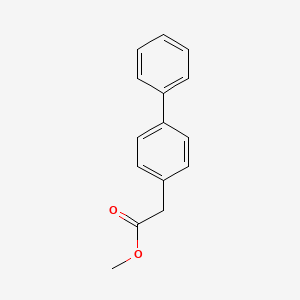

4-Biphenylylacetic acid methyl ester is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond

Preparation Methods

The synthesis of 4-Biphenylylacetic acid methyl ester typically involves the esterification of 4-Biphenylylacetic acid. One common method is the reaction of 4-Biphenylylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Biphenylylacetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 4-Biphenylylacetic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of 4-Biphenylylethanol.

Scientific Research Applications

Medicinal Chemistry

4-Biphenylylacetic acid methyl ester is primarily recognized for its potential as a non-steroidal anti-inflammatory drug (NSAID). It serves as a precursor for the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been linked to the synthesis of biphenylylacetic acid derivatives that enhance therapeutic efficacy against inflammation-related conditions. A notable study demonstrated that biphenylylacetic acid enhances the absorption of drugs when conjugated with cyclodextrin, improving bioavailability and therapeutic outcomes in inflammatory diseases .

Drug Delivery Systems

This compound has been utilized in developing drug delivery systems. For instance, it has been conjugated with 2,6-di-O-methyl-beta-cyclodextrin to create a targeted release mechanism for drugs in gastrointestinal applications. This conjugate showed a controlled release profile under varying pH conditions, making it suitable for colon-specific drug delivery .

Fragrance Industry

The compound is also employed in the fragrance industry as a component in perfumes and other scented products. Its aromatic properties contribute to the overall scent profile, enhancing the olfactory appeal of various formulations .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Reduction Reactions : Utilizing palladium-carbon catalysts for high-yield production.

- Esterification Processes : Linking biphenyl derivatives with acetic acid methyl esters through esterification techniques.

These methods have been optimized to improve yield and purity, making the production process more efficient .

Case Studies

A comprehensive study evaluated the interaction between this compound and quinolone antibiotics, revealing that while it enhances GABA receptor inhibition induced by quinolones, it does not inhibit GABA receptor binding itself. This finding suggests potential applications in modulating drug interactions and optimizing therapeutic regimens involving quinolones .

Data Tables

Mechanism of Action

The mechanism of action of 4-Biphenylylacetic acid methyl ester involves its conversion to 4-Biphenylylacetic acid in the body. This active metabolite inhibits the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response .

Comparison with Similar Compounds

4-Biphenylylacetic acid methyl ester can be compared with other biphenyl derivatives such as:

4-Biphenylylacetic acid: The parent compound, which is also an NSAID and has similar anti-inflammatory properties.

Biphenyl-4-carboxylic acid:

Biphenyl-4-methanol: A related compound used in the synthesis of various organic molecules

The uniqueness of this compound lies in its ester functionality, which allows for further chemical modifications and applications in different fields.

Biological Activity

4-Biphenylylacetic acid methyl ester (CAS Number: 59793-29-2) is an organic compound belonging to the biphenyl derivatives. This compound is notable for its potential biological activities, particularly in the realm of anti-inflammatory properties and as a precursor for various pharmaceutical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by its two benzene rings linked through a carbon chain, with a methyl ester functional group. Its chemical formula is , and it exists as a white crystalline solid at room temperature.

The biological activity of this compound primarily arises from its conversion to 4-Biphenylylacetic acid in the body. This active metabolite exhibits several mechanisms:

- Inhibition of Cyclooxygenase (COX) : The compound acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain.

- Interaction with Biological Targets : As an ester, it can undergo hydrolysis, catalyzed by esterases, to produce 4-Biphenylylacetic acid. This metabolite interacts with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-absorbed due to its lipophilic nature. Following administration, it undergoes rapid metabolism to its active form, leading to significant anti-inflammatory effects. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Metabolism : Hydrolysis to 4-Biphenylylacetic acid.

- Elimination : Primarily via renal pathways following conjugation reactions .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of this compound:

- Animal Models : In rodent models of inflammation, administration of this compound resulted in significant reductions in edema and pain responses compared to control groups. These findings support its potential use as an NSAID.

- Clinical Applications : The compound has been investigated for its efficacy in treating conditions such as arthritis and other inflammatory disorders. Clinical trials are ongoing to establish optimal dosing regimens and safety profiles.

Comparison with Other Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Biphenylylacetic Acid | COX inhibition | Anti-inflammatory |

| Fenbufen | COX inhibition | Anti-inflammatory |

| Ibuprofen | COX inhibition | Anti-inflammatory |

The comparison indicates that while all compounds share similar mechanisms (COX inhibition), their specific efficacy and side effect profiles may vary.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-biphenylylacetic acid methyl ester, and how do reaction solvents influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, ketalization, rearrangement, and esterification. For example, dichloromethane or 1,2-dichloroethane as solvents in Friedel-Crafts reactions can improve electrophilic substitution efficiency compared to petroleum ether . Post-synthesis, esterification with methanol under acid catalysis (e.g., H₂SO₄) is recommended. Validate purity via GC-MS using polar cyanosilicone columns to resolve ester derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Use GC-MS with Wiley library matching for structural confirmation, particularly for detecting byproducts like decanedioic acid dimethyl esters . High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 226.1065854) ensures precise molecular identification . Complement with NMR (¹H/¹³C) to resolve aromatic and ester functional groups.

Q. How can researchers mitigate impurities during esterification of 4-biphenylylacetic acid?

- Methodological Answer : Optimize reaction time and temperature to avoid transesterification byproducts. For example, refluxing with excess methanol and acid catalysts at controlled durations minimizes di-ester formation. Post-reaction, purify via silica gel chromatography using hexane:ethyl acetate gradients, and validate with HPLC-UV at 254 nm .

Advanced Research Questions

Q. How do kinetic models explain discrepancies in reaction rates during this compound synthesis?

- Methodological Answer : Apply pseudo-first-order kinetics to simulate esterification, accounting for solvent polarity and catalyst concentration. For instance, dichloromethane’s high polarity accelerates acylation but may require longer equilibration times for esterification. Validate models against experimental FAME (fatty acid methyl ester) concentration profiles . Use Arrhenius plots to resolve activation energy discrepancies between theoretical and observed rates.

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts acylation steps?

- Methodological Answer : Competing alkylation vs. acylation pathways in Friedel-Crafts reactions can generate biphenylalkyl esters. Characterize byproducts via GC-MS/MS fragmentation patterns (e.g., m/z 91 for biphenyl fragments) . Computational DFT studies on transition states can clarify selectivity issues. Adjust Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to favor acylation intermediates .

Q. How can researchers resolve contradictions in biological activity data for 4-biphenylylacetic acid derivatives?

- Methodological Answer : Standardize in vitro assays (e.g., COX inhibition or receptor-binding studies) using HPLC-purified samples to eliminate batch variability. Cross-validate with in silico docking simulations targeting specific enzymes (e.g., cyclooxygenase isoforms). Compare metabolic stability using liver microsome assays to differentiate ester hydrolysis rates .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for reconciling variability in synthetic yield data?

- Methodological Answer : Employ multivariate ANOVA to isolate factors (solvent, catalyst, temperature) impacting yield. Use Design of Experiments (DoE) software to optimize conditions. For reproducibility, report confidence intervals (e.g., 95% CI) and outliers using Grubbs’ test. Cross-check with independent replicates under controlled humidity .

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

- Methodological Answer : Re-optimize computational parameters (e.g., basis sets in DFT for NMR chemical shifts). Validate with isotopic labeling (e.g., ¹³C-methyl esters) to trace signal origins. Compare experimental IR carbonyl stretches (~1740 cm⁻¹) against simulated spectra .

Q. Safety & Compliance

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Follow OSHA guidelines for ester handling: wear nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult medical protocols for biphenyl derivatives .

Properties

IUPAC Name |

methyl 2-(4-phenylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIBJRZQDFBVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208524 | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59793-29-2 | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.